![molecular formula C14H10ClN3O2 B14907508 2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)
2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a fused pyridazine-pyridine ring system with a benzyl group at the 2-position and a chlorine atom at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with benzyl chloride in the presence of a base can yield the desired product through a series of intermediate steps.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions: 2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridazine derivatives.
科学研究应用
2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: This compound shares a similar pyridazine core but with different substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system and are studied for their biological activities
Uniqueness: 2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C14H10ClN3O2 |
|---|---|
分子量 |
287.70 g/mol |
IUPAC 名称 |
2-benzyl-4-chloro-5H-pyrido[3,2-c]pyridazine-3,6-dione |
InChI |
InChI=1S/C14H10ClN3O2/c15-12-13-10(6-7-11(19)16-13)17-18(14(12)20)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19) |
InChI 键 |
RIAMVQMCWSUDAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C3C(=N2)C=CC(=O)N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


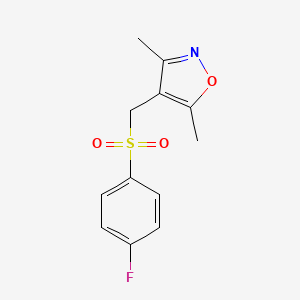
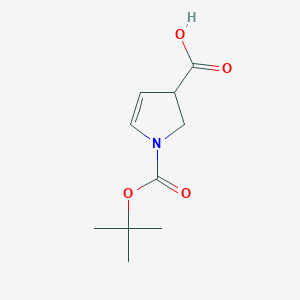
![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)

![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)
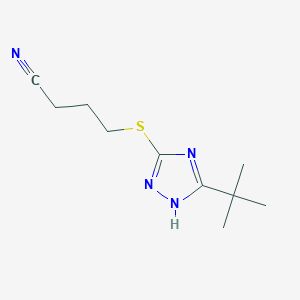

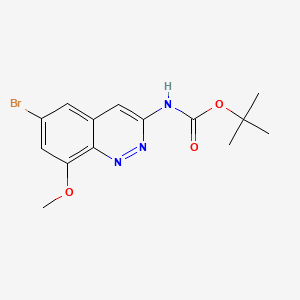
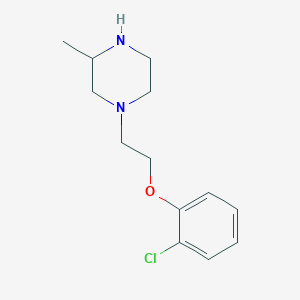
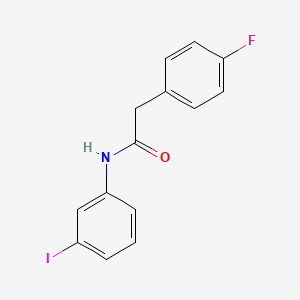


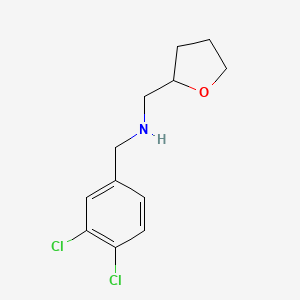
![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
